4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a biochemical reagent widely used in glycobiology research. This compound is particularly significant in the study of carbohydrate chemistry, enzyme kinetics, and the biological roles of glycans. It is known for its role in investigating the structure, synthesis, and biological functions of carbohydrates.
Mechanism of Action
Target of Action
It is widely employed in the biomedical sector, serving as a pivotal substance for investigating the intricacies of enzyme kinetics and carbohydrate chemistry .
Mode of Action
The attack of a water molecule on this intermediate leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl alpha- or beta-glucopyranose .
Biochemical Pathways
Given its role in enzyme kinetics and carbohydrate chemistry, it may be involved in various metabolic pathways .
Result of Action
Its role in investigating enzyme kinetics and carbohydrate chemistry suggests it may have significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of 4-acetylphenyl beta-D-glucopyranoside. The process generally includes the following steps:
Starting Material: 4-Acetylphenyl beta-D-glucopyranoside.
Acetylation: The hydroxyl groups of the glucopyranoside are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of 4-acetylphenyl beta-D-glucopyranoside are acetylated using acetic anhydride and a suitable catalyst.
Continuous Purification: Industrial purification techniques such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.
Oxidation: The acetylphenyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: 4-Acetylphenyl beta-D-glucopyranoside.
Oxidation: 4-Carboxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is extensively used in scientific research, particularly in:
Chemistry: Studying carbohydrate chemistry and synthesis of complex glycans.
Biology: Investigating the biological roles of glycans in cellular processes.
Medicine: Exploring potential therapeutic applications related to glycobiology.
Industry: Used in the development of biochemical assays and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose: Similar structure but lacks the acetylphenyl group.
4-Acetylphenyl beta-D-glucopyranoside: Lacks the acetyl groups on the glucopyranoside.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside: Similar structure but different anomeric configuration.
Uniqueness
4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of both the acetylphenyl group and the acetylated glucopyranoside. This dual modification allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c1-11(23)16-6-8-17(9-7-16)32-22-21(31-15(5)27)20(30-14(4)26)19(29-13(3)25)18(33-22)10-28-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUJLNDNATWOD-QMCAAQAGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.